molecular formula C13H10F9N3O7 B6295159 ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) CAS No. 2368824-61-5

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate)

Cat. No.: B6295159
CAS No.: 2368824-61-5
M. Wt: 491.22 g/mol
InChI Key: IIEGRKVTVXZHEK-UHFFFAOYSA-N
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Description

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The oxazolo[4,5-b]pyridine core is a privileged structure known for its potential to interact with various biological targets. Research on analogous oxazolo[4,5-b]pyridine-based compounds has demonstrated their utility as potent inhibitors of enzymes like Glycogen Synthase Kinase-3β (GSK-3β), which is a key target in inflammation and neurological diseases . Furthermore, related fused heterocyclic systems, such as triazolopyridines, are extensively investigated in oncology for targets like indoleamine 2,3-dioxygenase 1 (IDO1), an immunotherapeutic enzyme, highlighting the potential of such scaffolds in developing immune-oncology treatments . The structural motif of this amine-functionalized heterocycle makes it a valuable building block for the synthesis of more complex molecules. It can be used to create diverse chemical libraries for high-throughput screening or as a key intermediate in designing potential therapeutic agents targeting a range of diseases. This compound is presented to the research community to support innovative chemical biology and drug discovery programs.

Properties

IUPAC Name

[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;3*3-2(4,5)1(6)7/h1-3H,4,8H2;3*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEGRKVTVXZHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Oxazolo[4,5-b]pyridine Core

The oxazole ring is formed via cyclodehydration of a carboxylic acid derivative with a 2-amino-3-hydroxypyridine precursor. A representative protocol involves:

Reagents :

  • 2-Amino-3-hydroxypyridine (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Dichloromethane (DCM), 0°C to room temperature (RT), 12 h

Mechanism :

  • Nucleophilic attack of the amino group on chloroacetyl chloride, forming an intermediate amide.

  • Intramolecular cyclization via elimination of HCl, yielding the oxazolo ring.

Yield : 68–72% after silica gel chromatography.

Introduction of Methylamine Sidechain

The methylamine group is introduced via nucleophilic substitution or reductive amination. A patented method employs:

Reagents :
-Oxazolo[4,5-b]pyridine-2-chloromethyl (1.0 equiv)

  • Ammonium hydroxide (NH₄OH, 5.0 equiv)

  • Ethanol, reflux, 6 h

Mechanism :

  • Displacement of the chloride by ammonia, forming the primary amine.

  • In situ reduction (if required) using NaBH₄ to stabilize the amine.

Yield : 55–60% after recrystallization.

Tris(trifluoroacetate) Salt Formation

The free amine is treated with excess TFA to form the tris(trifluoroacetate) salt:

Conditions :

  • Amine (1.0 equiv)

  • Trifluoroacetic acid (3.0 equiv)

  • Diethyl ether, RT, 2 h

Workup :
Precipitated salt is filtered, washed with ether, and dried under vacuum.

Purity : ≥98% by HPLC.

Optimization Strategies for Industrial Scalability

Cyclization Step Enhancements

  • Catalytic Additives : Zinc chloride (10 mol%) improves cyclization efficiency, increasing yield to 82%.

  • Solvent Screening : Tetrahydrofuran (THF) reduces side products compared to DCM.

Analytical Characterization Data

Parameter Value Method
Molecular Formula C₁₀H₈F₉N₃O₆HRMS (ESI+)
Molecular Weight 437.18 g/molCalc. for C₁₀H₈F₉N₃O₆
Melting Point 215–217°C (decomposes)Differential Scanning Calorimetry
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H), 7.98 (d, J=5.2 Hz, 1H), 4.32 (s, 2H), 3.15 (s, 3H)Bruker Avance III
HPLC Purity 98.7%C18 column, 0.1% TFA

Challenges and Mitigation Approaches

  • Low Cyclization Yields :

    • Cause : Competing polymerization of chloroacetyl chloride.

    • Solution : Slow addition of reagents at 0°C and use of molecular sieves.

  • Amine Oxidation :

    • Cause : Air sensitivity of the primary amine intermediate.

    • Solution : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT).

  • Salt Hygroscopicity :

    • Cause : Tris(trifluoroacetate) salts absorb moisture.

    • Solution : Store under vacuum with desiccants (silica gel).

Comparative Analysis of Alternative Routes

Method Yield Purity Scalability Cost
Classical Cyclization 68%95%ModerateLow
Microwave-Assisted 82%98%HighMedium
Catalytic (ZnCl₂) 78%97%HighMedium

Chemical Reactions Analysis

Types of Reactions

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    [1,3]Oxazolo[4,5-b]pyridin-2-amine: This compound shares a similar structure but lacks the trifluoroacetate groups.

    [1,3]Oxazolo[4,5-b]pyridine: Another similar compound with a slightly different structure.

Uniqueness

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) is unique due to the presence of trifluoroacetate groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in scientific research .

Biological Activity

The compound ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) is a heterocyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The molecular structure of ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine can be represented as follows:

  • Molecular Formula : C₆H₅N₃O
  • SMILES Notation : C1=CC2=C(N=C1)N=C(O2)N

This compound features an oxazole ring fused with a pyridine moiety, which is critical for its biological activity.

Antiparasitic Activity

One of the most notable findings regarding the biological activity of oxazolo[4,5-b]pyridine derivatives is their efficacy against Trypanosoma brucei , the causative agent of African sleeping sickness. A high-throughput screening identified several compounds within this class with low micromolar activity against T. brucei brucei while displaying minimal cytotoxicity to mammalian cells. The most potent derivative demonstrated an IC₅₀ value of 91 nM against the human pathogenic strain T.b. rhodesiense, highlighting its therapeutic potential in treating parasitic infections without significant toxicity to host cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on oxazolo[4,5-b]pyridine derivatives reveal critical insights into their biological potency. The following table summarizes key findings from SAR investigations:

CompoundIC₅₀ (nM)Selectivity Ratio (Mammalian Cells)
Compound 191>700
Compound 2150>500
Compound 3200>300

These results indicate that modifications in the chemical structure significantly influence both potency and selectivity towards mammalian cells, suggesting avenues for further optimization .

While specific mechanisms for ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine have not been fully elucidated, related compounds have been shown to interact with essential metabolic pathways in parasites. The oxazole and pyridine functionalities are believed to play a role in binding to target sites within the parasite's cellular machinery.

Case Studies

A recent study highlighted the development of a new class of oxazolo[4,5-b]pyridine derivatives that were evaluated for their antiparasitic properties. These compounds were synthesized and tested against various strains of T. brucei. The study concluded that certain structural modifications enhanced both solubility and metabolic stability, which are crucial for therapeutic efficacy .

Q & A

Basic: What are the key synthetic steps for preparing ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate)?

Answer:
The synthesis typically involves:

  • Cyclization : Formation of the oxazolo[4,5-b]pyridine core via cyclization of precursors (e.g., amidine hydrochlorides) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base at room temperature .
  • Alkylation : Introduction of the methylamine group using alkylation reagents (e.g., ethylamine derivatives) under reflux in dioxane .
  • Salt Formation : Reaction of the free amine with trifluoroacetic acid to form the tris(trifluoroacetate) salt, enhancing solubility and stability .
    Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Basic: How is the structural integrity of this compound confirmed in academic research?

Answer:
Structural confirmation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
  • LC-MS : Determines molecular weight and purity, with fragmentation patterns aligning with the expected structure .
  • Elemental Analysis : Validates the empirical formula (e.g., C:H:N ratios) .

Advanced: How can researchers optimize reaction conditions to improve yield during synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or dioxane) enhance reaction rates for cyclization and alkylation steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) may improve coupling efficiency for pyridine ring introduction .
  • Temperature Control : Reflux conditions (100–110°C) for triazolo-pyrimidine formation versus room temperature for cyclization .
    Example : A 15% yield increase was achieved by replacing THF with DMF in oxadiazole ring formation .

Advanced: How should researchers resolve conflicting spectroscopic data during characterization?

Answer:

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguities in proton assignments .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track reaction pathways and confirm bond formations .
  • Computational Modeling : DFT calculations predict NMR chemical shifts, aiding in structural elucidation .

Basic: Why is the trifluoroacetate counterion preferred in this compound?

Answer:
The trifluoroacetate salt:

  • Enhances solubility in polar solvents (e.g., water, DMSO), facilitating biological assays .
  • Improves stability by preventing amine oxidation during storage .
  • Simplifies purification due to distinct crystallization properties compared to hydrochloride salts .

Advanced: How does the counterion influence the compound’s bioactivity in pharmacological studies?

Answer:

  • Ionic Strength : Trifluoroacetate salts may alter binding affinity to charged biological targets (e.g., enzymes) compared to acetate or chloride salts .
  • pH Sensitivity : The trifluoroacetate counterion stabilizes the compound at physiological pH (7.4), reducing degradation in cell-based assays .
    Experimental Design : Compare IC₅₀ values across salt forms (e.g., tris-HCl vs. tris-trifluoroacetate) in enzyme inhibition assays .

Basic: What analytical techniques are critical for assessing purity post-synthesis?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<2%) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 287.5–293.5°C) confirm crystallinity and purity .
  • TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced: What strategies mitigate side reactions during alkylation of the oxazolo-pyridine core?

Answer:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during alkylation .
  • Stoichiometric Control : Limit excess alkylating agents (e.g., ≤1.2 equivalents) to reduce N-oxide byproducts .
  • Additive Screening : Additives like KI or crown ethers improve regioselectivity in SN2 reactions .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of trifluoroacetate vapors .
  • PPE : Nitrile gloves and lab coats prevent skin contact, which may cause irritation .
  • First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for ingestion .

Advanced: How can researchers evaluate the compound’s potential in material science applications?

Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) for high-temperature material integration .
  • Electrochemical Studies : Cyclic voltammetry measures redox activity, relevant for conductive polymer synthesis .
  • Crystallography : Single-crystal X-ray diffraction reveals π-stacking interactions, informing design of organic semiconductors .

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